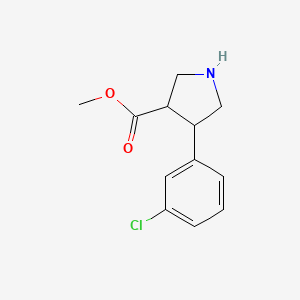

Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c1-16-12(15)11-7-14-6-10(11)8-3-2-4-9(13)5-8/h2-5,10-11,14H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACOZGRAXFFGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585626 | |

| Record name | Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939758-09-5 | |

| Record name | Methyl 4-(3-chlorophenyl)-3-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939758-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal synthetic approach to this compound involves a multi-step reaction sequence starting from 3-chlorobenzaldehyde and methylamine. The key steps are:

Formation of Schiff Base Intermediate:

3-chlorobenzaldehyde reacts with methylamine to form an imine (Schiff base). This step is typically carried out in a polar solvent such as ethanol or methanol to facilitate the condensation.Cyclization to Pyrrolidine Ring:

The Schiff base intermediate undergoes cyclization with ethyl acetoacetate under acidic conditions, often using hydrochloric acid or sulfuric acid as catalysts. This step forms the pyrrolidine ring with the 3-chlorophenyl substituent at position 4 and the ester group at position 3.Methyl Ester Formation:

The esterification to form the methyl ester at the 3-position can be achieved either during the cyclization step or in a subsequent esterification step, depending on the specific synthetic protocol.Reaction Conditions:

Typical reaction conditions include reflux temperatures in ethanol or methanol, acid catalysis, and reaction times ranging from several hours to optimize yield and purity.

Industrial Production Methods

In industrial settings, the synthesis is adapted for scale-up with attention to process efficiency and product quality:

Batch or Continuous Flow Reactors:

Large-scale synthesis employs either batch reactors or continuous flow systems to maintain consistent reaction conditions and improve throughput.Catalyst and Solvent Optimization:

Selection of acid catalysts and solvents is optimized to reduce reaction time and enhance yield, while minimizing by-products.Purification Techniques:

Post-reaction purification involves recrystallization and chromatographic methods to achieve high purity. Automated purification systems are often employed.Quality Control:

Analytical techniques such as NMR, HPLC, and mass spectrometry are used to monitor product quality and confirm structural integrity.

Alternative Synthetic Approaches

While the primary method described above is standard, alternative synthetic routes may be explored, including:

Asymmetric Synthesis:

Utilizing chiral catalysts or auxiliaries to control stereochemistry at the pyrrolidine ring positions.Direct Functionalization:

Functionalizing pre-formed pyrrolidine derivatives via electrophilic aromatic substitution or cross-coupling reactions to introduce the 3-chlorophenyl group.

However, detailed protocols and yields for these alternative methods are less documented in the literature.

Summary Table of Preparation Methods

| Step | Description | Typical Conditions | Notes |

|---|---|---|---|

| Schiff Base Formation | Condensation of 3-chlorobenzaldehyde with methylamine | Ethanol or methanol, room temp to reflux, several hours | Forms imine intermediate |

| Cyclization | Reaction with ethyl acetoacetate under acid catalysis | Acid catalyst (HCl or H2SO4), reflux, 4-8 hours | Forms pyrrolidine ring and ester group |

| Esterification (if separate) | Methyl ester formation | Methanol, acid catalyst, reflux | May be combined with cyclization |

| Purification | Recrystallization, chromatography | Solvent-dependent | Ensures high purity |

| Industrial Scale Adaptation | Batch or continuous flow reactors | Optimized solvent, catalyst, temperature | Focus on yield, purity, cost-efficiency |

Research Findings and Analytical Data

The synthesis yields a compound with molecular formula C12H14ClNO2 and molecular weight approximately 239.7 g/mol, consistent with the target structure.

The presence of the 3-chlorophenyl group enhances lipophilicity, which may influence biological activity.

Acid-catalyzed cyclization is critical for ring closure; reaction conditions strongly affect yield and stereochemical outcome.

Industrial processes emphasize process control and purification to achieve reproducible high-quality products.

Analytical confirmation typically involves NMR spectroscopy to verify the pyrrolidine ring and substituent positions, HPLC for purity, and mass spectrometry for molecular weight confirmation.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorophenyl group to a phenyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or phenyl derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its biological activities, including its effects on various biological pathways and targets.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex chemical compounds.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

a. Positional Isomers of Chlorophenyl Derivatives

- Methyl (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate (CAS 862364-67-8): This positional isomer differs in the chlorine substitution (4-chlorophenyl vs. 3-chlorophenyl). The molecular formula is C₁₂H₁₄ClNO₂, with a calculated molecular weight of 247.7 g/mol .

b. Trifluoromethyl-Substituted Analogues

- Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (PBXA3229-1, CAS 2140264-93-1):

The trifluoromethyl (CF₃) group is strongly electron-withdrawing, increasing polarity and acidity compared to the 3-chlorophenyl analogue. Such derivatives often exhibit enhanced metabolic stability in pharmaceutical contexts .

c. Methyl-Substituted Analogues

Functional Group Variations in Pyrrolidine Carboxylates

- (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (14{4,5}):

This compound features a benzodioxol group and a ureido linkage, contributing to hydrogen-bonding capabilities. It reported a crude yield of 68% and >99% purity via LC analysis . - It achieved a 63% crude yield and 99% purity .

Impact of Substituents on Physicochemical Properties

Key Observations :

- Electron-Withdrawing Groups (Cl, CF₃): Increase polarity and stability but may reduce solubility in non-polar solvents.

- Electron-Donating Groups (OCH₃) : Improve solubility in polar solvents and enhance π-π stacking interactions.

Crystallographic and Computational Tools

- SHELX : Widely used for refining small-molecule crystal structures, including pyrrolidine derivatives.

- Mercury : Facilitates visualization of intermolecular interactions, critical for comparing hydrogen-bonding patterns in chlorophenyl vs. trifluoromethyl analogues.

- ORTEP : Employed for anisotropic displacement ellipsoid visualization, aiding in steric analysis of substituents.

Biological Activity

Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H15ClN2O2

- Molecular Weight : 276.16 g/mol

- IUPAC Name : this compound

The compound features a pyrrolidine ring with a chlorophenyl substituent and a carboxylate moiety, which are critical for its biological interactions. The stereochemistry at the 3 and 4 positions of the pyrrolidine ring influences its pharmacological properties significantly.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in modulating receptor interactions and enzyme inhibition.

Key Findings:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to neurotransmitter receptors. Its structural modifications can influence binding affinities, making it a candidate for drug discovery targeting neurological disorders.

- Receptor Modulation : It interacts with ionotropic glutamate receptors, which play crucial roles in neurotransmission and synaptic plasticity. Variations in substituents on the pyrrolidine ring affect its affinity towards specific receptor subtypes.

- Therapeutic Potential : The compound's ability to modulate receptor activity suggests potential applications in treating conditions such as inflammation and neurodegenerative diseases.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate | Similar pyrrolidine structure with ethyl group | Modulates receptor activity |

| Pyrrolidine-2-one | Contains a carbonyl group | Used in pharmaceuticals |

| Pyrrolidine-2,5-diones | Exhibits diverse biological activities | Drug discovery applications |

| Prolinol | Chiral building block | Used in asymmetric synthesis |

The comparative analysis highlights the unique structural features of this compound that contribute to its distinct biological activities compared to similar compounds.

Case Studies and Research Findings

- Interaction Studies : A study demonstrated that this compound binds to specific enzymes and receptors, influencing their activity. This interaction can lead to therapeutic effects or side effects depending on its affinity and selectivity for these targets.

- Pharmacokinetic Studies : Research has shown that compounds structurally related to this compound exhibit varying pharmacokinetic profiles, which are essential for understanding their efficacy and safety in clinical applications .

- Molecular Docking Simulations : Molecular docking studies have provided insights into the binding modes of this compound with target proteins, revealing critical interactions that underpin its biological activity .

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves a multi-step process starting with substituted pyrrolidine precursors. For example, enantioselective synthesis can be achieved via catalytic asymmetric hydrogenation of a prochiral enamine intermediate using chiral catalysts (e.g., Ru-BINAP complexes). Post-functionalization with a 3-chlorophenyl group may employ Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DMF/H₂O solvent system . Purification via flash chromatography (silica gel, hexane/EtOAc gradient) ensures high purity. Characterization by chiral HPLC (Chiralpak IA column, hexane/i-PrOH) confirms enantiomeric excess >99% .

Q. How can the stereochemistry of this compound be unambiguously determined?

- Methodological Answer : X-ray crystallography is the gold standard for stereochemical assignment. Single crystals suitable for diffraction can be grown via slow evaporation of a saturated acetonitrile solution. Data collection using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) followed by refinement with SHELXL-2018/3 (full-matrix least-squares on F²) resolves absolute configuration. Alternative methods include NOESY NMR to probe spatial proximity of substituents and electronic circular dichroism (ECD) for comparative analysis with known chiral analogs .

Q. What analytical techniques are critical for verifying the purity and identity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS, ESI⁺ mode) confirms the molecular formula (e.g., [M+H]⁺ calc. for C₁₂H₁₂ClNO₂: 238.0729). Purity (>98%) is validated by reverse-phase HPLC (C18 column, acetonitrile/H₂O + 0.1% TFA). ¹H/¹³C NMR (400 MHz, CDCl₃) identifies key structural features: the pyrrolidine ring protons (δ 3.2–3.8 ppm), ester carbonyl (δ 170–175 ppm), and aromatic signals from the 3-chlorophenyl group (δ 7.2–7.5 ppm). FT-IR spectroscopy detects the ester C=O stretch (~1740 cm⁻¹) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

- Methodological Answer : Crystal packing analysis using Mercury CSD 4.3 reveals dominant C–H···O and π-π interactions (interplanar distances ~3.5–3.8 Å). Hydrogen-bonding motifs are quantified via graph set analysis (e.g., R₂²(8) patterns). Lattice energy calculations (PIXEL method) compare dispersion and electrostatic contributions. Twinning or disorder, if present, is resolved using PLATON’s TWIN/BASF tools. Comparative studies with analogs (e.g., 4-(4-bromophenyl) derivatives) highlight substituent effects on packing efficiency .

Q. What computational strategies predict the conformational flexibility of the pyrrolidine ring in this compound?

- Methodological Answer : Density functional theory (DFT, B3LYP/6-311+G(d,p)) calculates potential energy surfaces for ring puckering. Cremer-Pople parameters (Q, θ, φ) classify puckering modes (e.g., envelope or twist conformers). Molecular dynamics simulations (AMBER force field, 300 K, 100 ns) in explicit solvent (water/ethanol) model pseudorotation barriers. Overlay with X-ray structures validates computational models. QTAIM analysis identifies critical ring critical points (RCPs) governing flexibility .

Q. How does the 3-chlorophenyl substituent modulate biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : SAR is assessed by synthesizing analogs with varied substituents (e.g., 3-fluoro, 3-methyl) and testing in target assays (e.g., enzyme inhibition). Molecular docking (AutoDock Vina) into protein active sites (e.g., kinase domains) predicts binding modes, with the 3-chloro group enhancing hydrophobic interactions (ΔG ~ -9.2 kcal/mol). Free-energy perturbation (FEP) calculations quantify substituent effects on binding affinity. In vitro ADMET profiling (Caco-2 permeability, microsomal stability) evaluates pharmacokinetic impacts .

Q. What experimental and theoretical approaches resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR shifts (e.g., pyrrolidine CH₂ signals) are addressed by variable-temperature NMR to probe dynamic effects. DFT-calculated NMR chemical shifts (GIAO method) are benchmarked against experimental data. For conflicting crystallographic parameters (e.g., bond lengths), Hirshfeld surface analysis identifies outliers due to crystal packing forces. Collaborative validation via the Cambridge Structural Database (CSD) ensures data reproducibility .

Methodological Notes

- Synthesis : Prioritize air-free techniques for Pd-catalyzed couplings to avoid catalyst poisoning .

- Crystallography : Use Olex2 for structure solution and WinGX for refinement pipelines .

- Computational Modeling : Cross-validate docking results with MD simulations to account for protein flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.